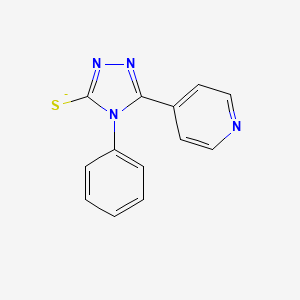
4-Phenyl-5-pyridin-4-yl-1,2,4-triazole-3-thiolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenyl-5-pyridin-4-yl-1,2,4-triazole-3-thiolate is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-5-pyridin-4-yl-1,2,4-triazole-3-thiolate typically involves the reaction of isonicotinohydrazide with isothiocyanatobenzene in ethanol under reflux conditions. The intermediate product, 2-isonicotinoyl-N-phenylhydrazine-1-carbothioamide, is then treated with a sodium hydroxide solution to yield the desired triazole-thiolate compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Phenyl-5-pyridin-4-yl-1,2,4-triazole-3-thiolate can undergo various chemical reactions, including:
Oxidation: The thiolate group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The phenyl and pyridinyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents, alkylating agents, or nucleophiles can be used depending on the desired substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted triazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-Phenyl-5-pyridin-4-yl-1,2,4-triazole-3-thiolate has several scientific research applications:
Medicinal Chemistry: It has potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: It can be used in the synthesis of coordination complexes with metals, which may have luminescent or catalytic properties.
Biology: It can be used in studies related to enzyme inhibition and protein interactions.
Wirkmechanismus
The mechanism of action of 4-Phenyl-5-pyridin-4-yl-1,2,4-triazole-3-thiolate involves its interaction with various molecular targets. In medicinal chemistry, it can inhibit enzymes or interact with proteins, leading to antimicrobial or anticancer effects. The triazole ring and thiolate group play crucial roles in binding to the active sites of enzymes or receptors, disrupting their normal function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Triazoles: These compounds have a similar triazole ring but differ in the position of nitrogen atoms.
1,2,4-Triazole Derivatives: Compounds like fluconazole and voriconazole are well-known antifungal agents with a similar triazole core.
Uniqueness
4-Phenyl-5-pyridin-4-yl-1,2,4-triazole-3-thiolate is unique due to the presence of both phenyl and pyridinyl groups attached to the triazole ring, along with a thiolate group. This combination of functional groups provides distinct chemical and biological properties, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C13H9N4S- |
|---|---|
Molekulargewicht |
253.30 g/mol |
IUPAC-Name |
4-phenyl-5-pyridin-4-yl-1,2,4-triazole-3-thiolate |
InChI |
InChI=1S/C13H10N4S/c18-13-16-15-12(10-6-8-14-9-7-10)17(13)11-4-2-1-3-5-11/h1-9H,(H,16,18)/p-1 |
InChI-Schlüssel |
KPJBNFINSPXEGF-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=NN=C2[S-])C3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


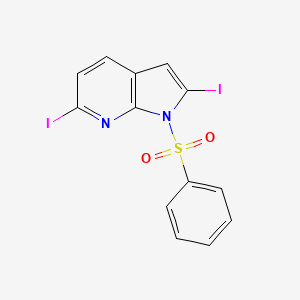
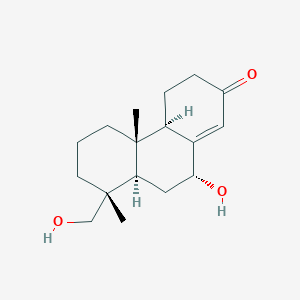
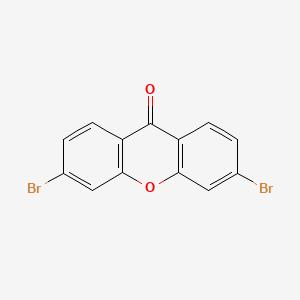

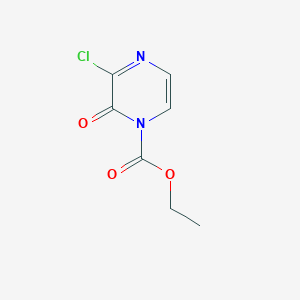
![(2S)-2-[[4-[Bis[(2-amino-4-oxo-1,4-dihydropteridin-6-yl)methyl]amino]benzoyl]amino]pentanedioic Acid](/img/structure/B15130911.png)
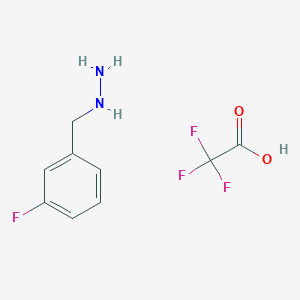
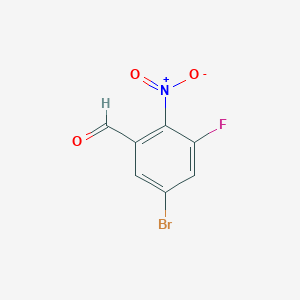


![L-Ornithinamide, L-arginyl-N-[5-[[(2S)-4-amino-2-[(1H-indol-3-ylacetyl)amino]-1,4-dioxobutyl]amino]pentyl]-(9CI)](/img/structure/B15130938.png)
![1-Piperazinecarboxylic acid, 4-[4-(2-methoxy-2-oxoethyl)-5-methyl-2-thiazolyl]-, 1,1-dimethylethyl ester](/img/structure/B15130939.png)
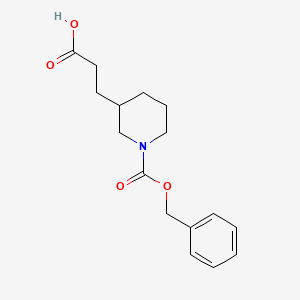
![5-Phenylindeno[2,1-b]carbazol-7(5H)-one](/img/structure/B15130946.png)
